molecular formula C28H20N4O2 B2779853 N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide CAS No. 1993626-10-0

N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide

Cat. No. B2779853
CAS RN: 1993626-10-0
M. Wt: 444.494
InChI Key: FCYOAVUAXKNXOG-BLCKFSMSSA-N
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Description

“N’-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide” is a chemical compound with the molecular formula C28H20N4O2 . It is a derivative of quinazoline, a nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings . The exact structure can be determined using techniques like X-ray crystallography, but such data is not available in the current resources.


Chemical Reactions Analysis

Quinazoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anticonvulsant, anticancer, and more . The specific chemical reactions involving this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For this compound, the molecular formula is C28H20N4O2, and the average mass is 444.484 Da . Other properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives, such as the compound , have been identified to possess significant antitumor properties . The 1,4-dihydroquinazolin-2-yl moiety is particularly noted for its potential in cancer therapy. Research suggests that these compounds can inhibit tumor growth by interfering with various cellular pathways that are crucial for cancer cell proliferation and survival.

Antibacterial and Antifungal Agents

The structural complexity of the compound allows it to interact with bacterial and fungal cell components, making it a candidate for antibacterial and antifungal applications . Its mechanism may involve the disruption of cell wall synthesis or interference with essential enzymes within the pathogens.

Antioxidant Properties

Compounds with a benzo[f]chromen-3-ylidene moiety have been shown to exhibit antioxidant capabilities . They can neutralize free radicals and reactive oxygen species, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells and DNA.

Anticonvulsant Potential

The quinazolinone core is associated with anticonvulsant effects . It can modulate neurotransmitter pathways in the brain, which may help in the management of seizure disorders. This application is particularly relevant in the development of new treatments for epilepsy.

Antihypertensive Uses

This class of compounds has been explored for its antihypertensive properties . They may exert their effects by acting on vascular smooth muscles or influencing the renin-angiotensin system, which regulates blood pressure.

Serotonin Receptor Ligands

The compound’s ability to bind to serotonin receptors makes it a potential ligand for 5-hydroxytryptamine (5-HT) receptors . This application is significant in the context of treating psychiatric disorders, as serotonin is a key neurotransmitter involved in mood regulation.

Mechanism of Action

The mechanism of action of quinazoline derivatives often involves interactions with biological targets such as enzymes or receptors . The specific mechanism of action for this compound is not detailed in the available resources.

Future Directions

Quinazoline derivatives have received significant attention due to their diverse biological activities . Future research could focus on exploring the biological activities of this compound, optimizing its synthesis process, and investigating its mechanism of action.

properties

IUPAC Name

N-[(Z)-[2-(1,4-dihydroquinazolin-2-yl)benzo[f]chromen-3-ylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N4O2/c33-27(19-9-2-1-3-10-19)31-32-28-23(26-29-17-20-11-5-7-13-24(20)30-26)16-22-21-12-6-4-8-18(21)14-15-25(22)34-28/h1-16H,17H2,(H,29,30)(H,31,33)/b32-28-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYOAVUAXKNXOG-BLCKFSMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=N1)C3=CC4=C(C=CC5=CC=CC=C54)OC3=NNC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2NC(=N1)C\3=CC4=C(C=CC5=CC=CC=C54)O/C3=N\NC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide

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